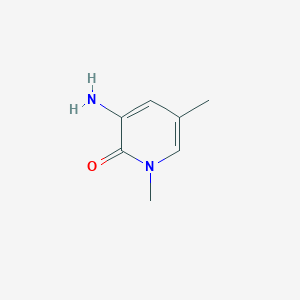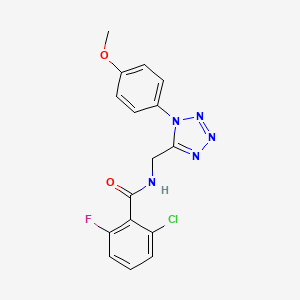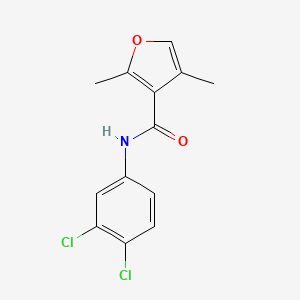
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one
Overview
Description
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one and related structures are frequently used in organic synthesis, leveraging their properties for diverse applications. For instance, a study highlighted a regioselective one-pot synthesis of 4-amino-1,2-dihydropyridines through a three-component domino coupling. This method emphasized atom-economy and the capability of forming multiple bonds in a single operation, making these compounds valuable precursors for further chemical modifications. This synthesis showed high selectivity and sensitivity for Fe3+ ion detection over other metal ions (Koley et al., 2015). Another study described the synthesis of a specific dihydropyridine scaffold, signifying its importance not only in medicinal chemistry but also in organic synthesis due to its potential as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents (Borgarelli et al., 2022).
Innovative Synthetic Methodologies and Chemical Properties
Innovative synthetic methodologies involving 1,2-dihydropyridines and related structures were explored in various studies. The Diels-Alder reactions involving different 1-amino-1,3-dienes with dienophiles were investigated, highlighting the methodology as a simple and selective way to create N-containing heterocyclic compounds in a single reaction step (Nájera et al., 2021). Another study focused on a radical relay cyclization process using vinyl azides and 1,4-dihydropyridines, providing access to a diverse range of α-tetralones with excellent stereoselectivity, illustrating the compounds' role in creating complex molecular structures (Liao et al., 2020).
Utility in Developing Medicinal and Bioactive Compounds
While the user requested exclusion of drug use and dosage information, it's important to note the significant role of these compounds in the development of bioactive and medicinal agents. For instance, one study synthesized unsymmetrical 1,4-dihydropyridine derivatives and evaluated their antitubercular activity, underscoring the compounds' relevance in creating therapeutic agents (Gevariya et al., 2001). Another research synthesized azo molecules by reacting 2-aminothiazole with different pyridone derivatives, which exhibited potential antimicrobial and antimycobacterial activity, showing the compounds' utility in the development of bioactive agents (Ravi et al., 2020).
Safety and Hazards
“3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one” has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Properties
IUPAC Name |
3-amino-1,5-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCKKFWVRGECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)


![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)
